![molecular formula C10H12N2O B1277053 7-氨基-4,5-二氢-1H-苯并[B]氮杂卓-2(3H)-酮 CAS No. 22245-92-7](/img/structure/B1277053.png)

7-氨基-4,5-二氢-1H-苯并[B]氮杂卓-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

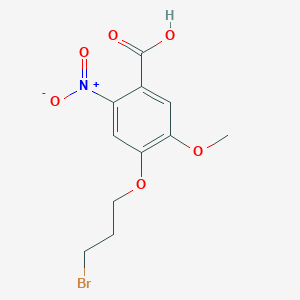

描述

Synthesis Analysis

The synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines has been achieved through a one-pot multibond forming process that begins with the preparation of allylic trichloroacetimidates from 2-iodoanilines. This method provides rapid access to the benzo[b]azepine framework and demonstrates the utility of these compounds as synthetic building blocks. For instance, they have been used in the preparation of a late-stage intermediate for the hyponatremia agent, mozavaptan .

Molecular Structure Analysis

The molecular and supramolecular structures of amino-substituted benzo[b]pyrimido[5,4-f]azepines have been extensively characterized using various spectroscopic techniques, including IR, 1H and 13C NMR spectroscopy, and mass spectrometry. The azepine rings in these compounds typically adopt a boat conformation. However, variations in the configuration at the stereogenic center have been observed, indicating the potential for structural diversity within this class of compounds .

Chemical Reactions Analysis

The amino-substituted benzo[b]pyrimido[5,4-f]azepines are synthesized through a base-catalyzed aminolysis followed by an intramolecular Friedel-Crafts cyclization. This process highlights the reactivity of the azepine ring and its potential to undergo further chemical transformations, which could be exploited in the development of new pharmaceutical agents or in material science .

Physical and Chemical Properties Analysis

The physical and chemical properties of the benzo[b]azepines and their intermediates have been thoroughly investigated. The characterization of these compounds has revealed details such as the presence of a disordered allyl group in one of the intermediates and the formation of various hydrogen bonding interactions, which can lead to the formation of chains or complex sheets in the solid state. These properties are crucial for understanding the behavior of these compounds in different environments and could influence their application in drug design or other fields .

科学研究应用

-

- Application: Imidazoles are key components to functional molecules used in a variety of everyday applications. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

- Method: The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

- Results: The review discusses the scope and limitations, reaction mechanisms, and future challenges of these methodologies .

-

Antinociceptive Activity of Nitriles, Esters, and Amides

- Application: The synthesized compounds demonstrated pronounced antinociceptive activity and low toxicity .

- Method: Synthesis of nitriles, esters, amides of the substituted 2-amino-1-(4,5,6,7-tetra-hydrobenzo[b]thiophen-2-yl)-4-oxo-5-(2-oxo-2-arylethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylic acids bearing the nitrile group at the thiophene ring by the reaction of the substituted 3-(3-cyanothiophen-2-yl)iminofuran-2(3H)-ones with the appropriate cyanoacetic acid derivatives was developed .

- Results: The synthesized compounds demonstrated pronounced antinociceptive activity and low toxicity .

-

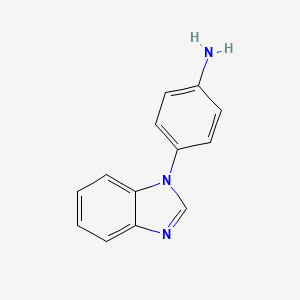

- Application: The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides. This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes; it has, hence, been extensively utilized as a drug scaffold in medicinal chemistry .

- Method: Synthesis of 2-phenybenzimidazole derivatives and their biological importance. Similar content being viewed by others Pyrimido [1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use Article 01 April 2021 Quinolinyl-pyrazoles: synthesis and pharmacological evolution in the recent decennial Article 10 January 2021 An Overview on Biological Activity of Benzimidazole Derivatives Chapter © 2022 Synthesis of 4- (1 H -benzo [ d ]imidazol-2-yl) aniline (1) 2- (4-Aminophenyl)benzimidazole is synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other [ 1, 2 ] .

- Results: Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

-

D2-like Binding Affinity of Benzazepines

- Application: Benzazepines are a class of compounds with significant pharmacological activity. They are known to have D2-like binding affinity, which makes them relevant in the study of neurological disorders .

- Method: The specific methods of application or experimental procedures for this compound are not detailed in the available literature .

- Results: The outcomes of these studies are not specified in the available literature .

-

Synthesis of Pyrimido Benzimidazoles

- Application: Pyrimido benzimidazoles are a class of compounds with significant pharmacological activity. They have been extensively utilized as a drug scaffold in medicinal chemistry .

- Method: The synthesis of pyrimido benzimidazoles involves the reaction of benzene derivatives with nitrogen-containing functionality .

- Results: The synthesized compounds have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

-

D2-like Binding Affinity of Benzazepines

- Application: Benzazepines are a class of compounds with significant pharmacological activity. They are known to have D2-like binding affinity, which makes them relevant in the study of neurological disorders .

- Method: The specific methods of application or experimental procedures for this compound are not detailed in the available literature .

- Results: The outcomes of these studies are not specified in the available literature .

属性

IUPAC Name |

7-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-4-5-9-7(6-8)2-1-3-10(13)12-9/h4-6H,1-3,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZZUFANNFFZIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)N)NC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429110 |

Source

|

| Record name | 7-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one | |

CAS RN |

22245-92-7 |

Source

|

| Record name | 7-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Adenosine 5'-[beta-thio]diphosphate trilithium salt](/img/structure/B1276980.png)

![6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B1276984.png)

![[(Z)-1-pyridin-3-ylethylideneamino]urea](/img/structure/B1277009.png)